BenchChemオンラインストアへようこそ!

Indium-111

Infection imaging Leukocyte labeling Nuclear medicine

Procure Indium-111 (¹¹¹InCl₃ in dilute HCl) as the indispensable 2.8-day half-life SPECT radionuclide for mandatory Zevalin pre-therapy imaging, OctreoScan NET detection, and ProstaScint prostate cancer staging. Its stable DTPA/DOTA chelation (log K ≈ 29–30) uniquely enables 24–48 h delayed imaging and ⁹⁰Y dosimetry, which ⁹⁹ᵐTc and ⁶⁸Ga cannot replace. Supplied at ≥99.9% radionuclidic purity for radiopharmaceutical kit labeling.

Molecular Formula In
Molecular Weight 110.90511 g/mol
CAS No. 15750-15-9
Cat. No. B102479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium-111
CAS15750-15-9
Synonyms111In radioisotope
In-111 radioisotope
Indium-111
Molecular FormulaIn
Molecular Weight110.90511 g/mol
Structural Identifiers
SMILES[In]
InChIInChI=1S/In/i1-4
InChIKeyAPFVFJFRJDLVQX-AHCXROLUSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium-111 Nuclear Properties for SPECT Radiopharmaceutical Procurement


Indium-111 (¹¹¹In) is a cyclotron-produced gamma-emitting radioisotope with a physical half-life of 2.8047 days (67.3 hours) that decays by electron capture to stable cadmium-111 [1]. Its primary gamma emissions are 171.3 keV (90.2% abundance) and 245.4 keV (94.0% abundance), both well-suited for single-photon emission computed tomography (SPECT) and planar gamma camera imaging [2]. The isotope is supplied as ¹¹¹InCl₃ in dilute hydrochloric acid for radiopharmaceutical kit labeling via chelation chemistry .

Why Indium-111 Radiopharmaceuticals Cannot Be Substituted with Other SPECT Radionuclides


Substituting ¹¹¹In-labeled radiopharmaceuticals with other SPECT agents such as ⁹⁹ᵐTc- or ⁶⁷Ga-labeled compounds is precluded by fundamental differences in chelation chemistry, pharmacokinetics, and imaging time windows. ¹¹¹In forms exceptionally stable complexes with DTPA and DOTA-based chelators (log K ≈ 29-30), whereas ⁹⁹ᵐTc requires entirely different coordination chemistry that alters molecular conformation and biodistribution [1]. The 2.8-day half-life of ¹¹¹In enables delayed imaging at 24-48 hours post-injection—a protocol that improves target-to-background ratios for slowly clearing antibody and peptide conjugates—while ⁹⁹ᵐTc's 6-hour half-life prohibits such delayed acquisitions [2]. Furthermore, ¹¹¹In serves as a chemically identical surrogate for ⁹⁰Y in radioimmunotherapy dosimetry, a function no other SPECT isotope can fulfill due to coordination chemistry mismatches [3].

Quantitative Comparative Evidence for Indium-111 Clinical Selection


In-111 Leukocyte Labeling Efficiency Exceeds 99mTc-HMPAO by 30 Percentage Points

In an in vitro comparison using equine granulocytes, ¹¹¹In-oxine achieved a mean labeling efficiency of 62.2% ± 15.3%, which was significantly higher (P < 0.001) than the 32.0% ± 17.0% efficiency observed for ⁹⁹ᵐTc-HMPAO [1]. The ¹¹¹In label also demonstrated superior retention, with less than 25% of initial cell-bound activity released after 240 minutes, compared to 44% release of the ⁹⁹ᵐTc label over the same period [2].

Infection imaging Leukocyte labeling Nuclear medicine

In-111 WBC Imaging: Specificity Superior to 67Ga in Head and Neck Infections

In a comparative study of 22 active head and neck infections, ¹¹¹In-labeled white blood cell (WBC) scintigraphy achieved 94% sensitivity and 100% specificity [1]. In the same patient cohort, ⁶⁷Ga-citrate imaging demonstrated only 56% sensitivity and 43% specificity, while ⁹⁹ᵐTc-MDP bone scanning showed 86% sensitivity and 0% specificity [1].

Infection imaging Head and neck Diagnostic accuracy

In-111 Pentetreotide Detects 110 Additional NET Lesions Missed by Conventional Imaging

A European nine-center study involving 365 patients with gastroenteropancreatic neuroendocrine tumors (NETs) compared ¹¹¹In-pentetreotide (OctreoScan) scintigraphy against conventional imaging modalities including CT, MRI, and ultrasound [1]. ¹¹¹In-pentetreotide results agreed with conventional methods for 79% of tumor locations, but critically, an additional 110 tumor localizations were detected that were not visualized by any conventional imaging technique [1]. The smallest lesion detected was a 4-mm duodenal gastrinoma [1].

Neuroendocrine tumors Somatostatin receptor Tumor staging

In-111 Pentetreotide: 100% Specificity for Gastroenteropancreatic NET Detection

In a prospective study of 28 patients evaluated for gastroenteropancreatic neuroendocrine tumors, ¹¹¹In-DTPA-D-Phe-octreotide scintigraphy demonstrated 75% sensitivity and 100% specificity, with a 100% positive predictive value and 82% overall accuracy [1]. In contrast, a contemporary systematic review of NET imaging reported that ⁶⁸Ga-DOTATATE/TOC PET tracers achieved a true positive rate of 78.4%, while ¹¹¹In-DTPA-octreotide SPECT achieved 63.7% [2].

Neuroendocrine tumors Somatostatin receptor Diagnostic accuracy

In-111 Capromab Pendetide Sensitivity Exceeds CT and MRI for Prostate Cancer Lymph Node Detection

In a multicenter study of 631 patients, ¹¹¹In-capromab pendetide (ProstaScint) immunoscintigraphy achieved 75% sensitivity and 86% specificity for detection of extraprostatic disease [1]. In comparison, the combined accuracy of CT, MRI, and ultrasound of the pelvis for detecting lymph node disease was only 48% [1]. A separate comparative study reported that CT sensitivity for lymph node metastases was 4% and MRI sensitivity was 15%, both with 100% specificity [2].

Prostate cancer PSMA imaging Lymph node staging

In-111 Serves as Chemical Surrogate for 90Y Dosimetry in Zevalin Radioimmunotherapy

In the Zevalin (ibritumomab tiuxetan) radioimmunotherapy regimen, ¹¹¹In is used as a chemically identical surrogate for the therapeutic isotope ⁹⁰Y due to their identical coordination chemistry with the tiuxetan chelator [1]. A Phase III trial protocol administered a 5 mCi (185 MBq) tracer dose of ¹¹¹In-Zevalin for biodistribution imaging and dosimetry calculation, followed by a therapeutic dose of 0.4 mCi/kg (15 MBq/kg) ⁹⁰Y-Zevalin based on the ¹¹¹In-derived dosimetry [1]. Without ¹¹¹In as a surrogate, direct imaging of ⁹⁰Y is impossible due to its lack of gamma emissions (pure beta-minus emitter) [2].

Radioimmunotherapy Dosimetry Non-Hodgkin lymphoma

High-Value Application Scenarios for Indium-111 Radiopharmaceutical Procurement


Personalized Radioimmunotherapy Dosimetry for ⁹⁰Y-Zevalin

Nuclear medicine departments administering ⁹⁰Y-ibritumomab tiuxetan (Zevalin) for B-cell non-Hodgkin lymphoma must procure ¹¹¹In-Zevalin as a mandatory pre-therapy imaging agent. The 5 mCi (185 MBq) ¹¹¹In tracer dose enables SPECT/CT biodistribution assessment and organ-specific dosimetry calculations that guide the therapeutic ⁹⁰Y activity, directly reducing the risk of dose-limiting hematologic toxicity [1]. No alternative isotope can serve this function due to the chemical specificity of the tiuxetan chelator for group 13 metals [1].

Pre-PRRT Eligibility Screening with ¹¹¹In-Pentetreotide

Despite the superior sensitivity of ⁶⁸Ga-DOTATATE PET, ¹¹¹In-pentetreotide (OctreoScan) remains essential for clinical sites without PET infrastructure or reliable ⁶⁸Ge/⁶⁸Ga generator supply. The 100% specificity demonstrated for gastroenteropancreatic NETs ensures that positive ¹¹¹In-pentetreotide findings definitively identify patients eligible for ¹⁷⁷Lu-DOTATATE PRRT [2]. Procurement of ¹¹¹In-pentetreotide kits is driven by regulatory approval pathways in regions where ⁶⁸Ga-based agents lack marketing authorization or reimbursement [2].

Prostate Cancer Nodal Staging When MRI and CT Fail

For patients with high-risk prostate cancer (PSA >20 ng/mL, Gleason score ≥8, or clinical stage ≥T2c) and negative or equivocal conventional imaging, ¹¹¹In-capromab pendetide (ProstaScint) SPECT/CT provides a functional imaging alternative with 75% sensitivity for lymph node metastases—vastly outperforming CT (4%) and MRI (15%) in direct comparisons [3]. Procurement is justified for comprehensive cancer centers performing salvage radiotherapy planning where accurate nodal staging alters treatment volumes and improves biochemical recurrence-free survival [3].

Orthopedic Infection Imaging with ¹¹¹In-WBC

In suspected prosthetic joint or spinal hardware infections where anatomical imaging (CT/MRI) is compromised by metal artifact, ¹¹¹In-labeled leukocyte scintigraphy offers 100% specificity for confirming active infection [4]. The 2.8-day half-life of ¹¹¹In enables delayed 24-hour imaging that improves target-to-background contrast compared to ⁹⁹ᵐTc-WBC scans, which must be acquired within hours due to the shorter 6-hour half-life. Procurement is driven by orthopedic surgery and infectious disease services requiring definitive diagnosis before hardware explantation or prolonged antibiotic therapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indium-111

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.